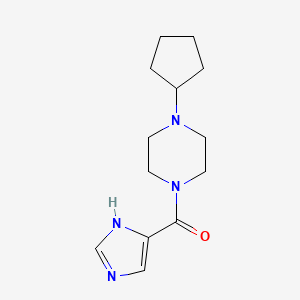

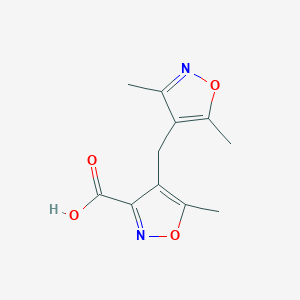

(4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, also known as CPIM, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPIM is a white crystalline powder that is soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: PARP-1 Inhibition

One of the prominent applications of this compound is in pharmaceutical research, particularly as an inhibitor of the enzyme PARP-1 . PARP-1 (Poly (ADP-ribose) polymerase 1) is involved in DNA repair and cell death, and inhibitors of this enzyme are sought after for cancer treatment . Compound derivatives, such as 14p , have shown strong inhibitory effects on PARP-1, with an IC50 value of 0.023 µM, indicating potential for development into therapeutic agents .

Chemical Synthesis: Imidazole Derivatives

Imidazole derivatives are key components in a variety of functional molecules used across different fields. The compound can serve as a precursor in the synthesis of substituted imidazoles. Recent advances have focused on the regiocontrolled synthesis of these derivatives, which are crucial for creating molecules with specific properties and functions .

Material Science: Functional Molecules

The structural motif of imidazole found in this compound is integral to the development of materials with specific characteristics. These materials find applications in electronics, coatings, and as catalysts in chemical reactions. The ability to synthesize imidazole derivatives with precise substitutions allows for the tailoring of material properties .

Biological Studies: Enzyme Interaction

In biological research, understanding enzyme interactions is vital. Compounds like 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can be used to study the binding affinity and interaction mechanisms with various enzymes, beyond just PARP-1. This can lead to insights into enzyme function and the development of new inhibitors .

Analytical Chemistry: Reference Standards

This compound can also be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses. Reference standards are essential for quality control in pharmaceuticals and other industries .

Drug Discovery: Lead Compound Optimization

In the drug discovery process, lead compound optimization is a critical step. 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can be used as a lead compound for the development of new drugs. Its structure-activity relationship (SAR) can be studied to enhance its pharmacological profile and minimize side effects .

Toxicology: Safety Profiling

The safety profile of chemical compounds is paramount in their development for any application. Toxicological studies involving 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can provide valuable data on its potential risks, helping to assess its suitability for further development and human exposure .

Computational Chemistry: Molecular Modeling

Finally, this compound can be used in computational chemistry for molecular modeling. By simulating its interactions at the molecular level, researchers can predict its behavior in various environments, understand its binding with biological targets, and guide the design of analogs with improved properties .

Wirkmechanismus

Target of Action

The primary target of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine, also known as (4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, is the poly ADP-ribose polymerases (PARP)-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.

Mode of Action

The compound interacts with its target, the PARP-1 enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the DNA repair process.

Result of Action

The inhibition of the PARP-1 enzyme by 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can lead to significant molecular and cellular effects. For instance, it can cause an increase in DNA damage, potentially leading to cell death . This makes the compound a potential candidate for cancer treatment, where inducing cell death in cancer cells is a desired outcome.

Eigenschaften

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(1H-imidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-13(12-9-14-10-15-12)17-7-5-16(6-8-17)11-3-1-2-4-11/h9-11H,1-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVISNVIORFHKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)

![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)

![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)

![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)